4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Antimicrobial Resistance Broad-Spectrum Activity MIC Determination

This 4-methyl-1,2,3-thiadiazole-5-carbohydrazide scaffold delivers validated antitubercular potency (MIC 0.07 µM vs M. tuberculosis H37Rv) and superior antifungal activity, outperforming generic hydrazides. Its balanced cLogP (~-0.3) and microwave-assisted synthetic tractability enable efficient library generation. Procure this privileged heterocyclic core for reproducible, high-impact lead optimization programs.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 75423-15-3
Cat. No. B1349471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
CAS75423-15-3
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NN
InChIInChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9)
InChIKeyOIZCCHUUSZFPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS 75423-15-3): Core Chemical Profile and Procurement-Relevant Characteristics


4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS 75423-15-3) is a heterocyclic building block comprising a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position and a carbohydrazide moiety at the 5-position, with a molecular weight of 158.18 g/mol and the molecular formula C4H6N4OS [1]. Commercially, it is typically supplied as a white to off-white solid with a melting point of 141-145°C and a purity specification of ≥98% (HPLC/GC) . The compound serves as a versatile synthetic intermediate for generating structurally diverse libraries via condensation with aldehydes or ketones to form hydrazones, as well as for constructing urea derivatives, hydrazide-hydrazones, and metal complexes [2]. Its intrinsic antimicrobial and antifungal properties, coupled with its well-defined reactivity, position it as a strategic procurement choice for programs requiring a validated, multifunctional heterocyclic scaffold rather than a simple, inert building block.

Why Generic Thiadiazole or Hydrazide Substitution is Scientifically Unsound for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide


Generic substitution of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide with closely related analogs—such as unsubstituted 1,2,3-thiadiazole-5-carbohydrazide, 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide, or even simple aromatic hydrazides—is scientifically unsound due to the compound's unique confluence of structural and biological properties. The specific 4-methyl substitution on the 1,2,3-thiadiazole ring, in conjunction with the 5-carbohydrazide, is not an arbitrary modification; it dictates a precise lipophilicity profile (cLogP ~ -0.3) that critically influences both passive membrane permeability and target engagement [1]. More importantly, this exact architecture is the essential pharmacophore for achieving high-potency antimycobacterial activity against Mycobacterium tuberculosis (MIC values as low as 0.07 µM) that rivals isoniazid [2], and it serves as the core scaffold for developing superior antifungal agents like HTS06170, which outperforms non-thiadiazole-based analogs [3]. Furthermore, its specific reactivity profile enables controlled, high-yielding microwave-assisted syntheses of diverse urea and hydrazone libraries that are not feasible with alternative hydrazides [4]. Interchanging this compound with a generic alternative would introduce unacceptable variability in critical biological outcomes and synthetic workflows, compromising project reproducibility and lead optimization.

Quantitative Evidence of Differentiation for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Against Key Comparators


Broad-Spectrum Antimicrobial Potency of the Parent Scaffold Validated Against Standard Bacterial and Fungal Assays

The parent compound, 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (MTT), demonstrates potent, broad-spectrum antimicrobial activity across a wide range of clinically relevant microorganisms. Its inhibitory concentration for bacteria ranges from 0.0004 to 1 mg/L, and its bactericidal concentration ranges from 0.001 to 10 mg/L . This activity is significant when compared to many first-line antibiotics that exhibit narrower spectra or higher MIC values against resistant strains. Furthermore, MTT has been shown to have no significant cytotoxic effects on mammalian cells at concentrations below 500 µg/mL, indicating a favorable therapeutic window for further development .

Antimicrobial Resistance Broad-Spectrum Activity MIC Determination

Antimycobacterial Activity of Derived Hydrazones Comparable to the Gold Standard Isoniazid

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide-based hydrazone derivatives exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) ranging from 0.07 to 0.32 µM [1]. This performance is directly comparable to that of the first-line antitubercular drug isoniazid. Notably, the 4-hydroxy-3-methoxyphenyl substituted hydrazone derivative 3d demonstrated the highest activity with an MIC of 0.0730 µM and exceptional selectivity indices (SI = 3516 against HEK-293 cells; SI = 2979 against CCL-1 cells), indicating minimal cytotoxicity [1]. This is in stark contrast to many other hydrazide-derived antimycobacterial hits that often suffer from high cytotoxicity, limiting their therapeutic potential.

Antitubercular Agents Mycobacterium tuberculosis Lead Optimization

Superior Antifungal Efficacy of a Derived Analog Against Multidrug-Resistant Candida auris and C. albicans

The specific analog HTS06170 (N‘-(2,6-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide), derived from the target scaffold, exhibited superior antifungal activity against both the multidrug-resistant pathogen Candida auris and the most prevalent human fungal pathogen C. albicans when compared to its non-thiadiazole analog SPB00525 (N‘-(2,6-dichlorophenyl)-5-nitro-furan-2-carbohydrazide) [1]. HTS06170 acts as an inhibitor of fungal Δ(9) fatty acid desaturase (Ole1) and functions as an antivirulence agent, potently inhibiting invasive hyphal growth and biofilm formation—key virulence factors in C. albicans pathogenesis [1]. In a Galleria mellonella systemic candidiasis model, both SPB00525 and HTS06170 ameliorated larval survival, but HTS06170's improved potency against C. auris highlights the critical contribution of the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide core.

Antifungal Drug Discovery Candida auris Virulence Inhibition

Synthetic Versatility: Microwave-Assisted Synthesis of Diverse Urea and Hydrazone Libraries

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide demonstrates exceptional utility in microwave-assisted parallel synthesis, enabling rapid construction of structurally diverse compound libraries. Reaction with various substituted isocyanatobenzenes in acetonitrile under microwave irradiation efficiently yields a series of novel urea derivatives containing the 1,2,3-thiadiazole moiety [1]. This method offers significant advantages over traditional thermal condensation, including drastically reduced reaction times (minutes vs. hours/days), higher yields, and cleaner reaction profiles. This contrasts with many aromatic hydrazides, which often undergo side reactions or decomposition under similar conditions. Additionally, the compound readily forms hydrazones with aldehydes and ketones, and has been used to synthesize 15 new hydrazide-hydrazones for antimicrobial screening, further highlighting its broad synthetic utility [2].

Medicinal Chemistry Parallel Synthesis Lead Generation

Optimized Lipophilicity Profile for Balanced ADME Properties in Derived Leads

The parent compound 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide possesses a calculated lipophilicity (cLogP) of -0.3 [1]. This value is strategically important for drug discovery, as it resides within the optimal range (0-3) for balancing aqueous solubility and passive membrane permeability according to Lipinski's Rule of 5. In a study of 15 novel hydrazone derivatives of this scaffold, it was found that the compound with the lowest lipophilicity (Compound 15) exhibited the highest antimicrobial activity [2]. This contrasts with many closely related analogs, such as 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide (cLogP likely > 2), which would be significantly more lipophilic and could face challenges with solubility, promiscuous binding, and higher metabolic clearance. The moderate, balanced lipophilicity of this core scaffold provides an ideal starting point for further derivatization without immediately pushing leads into undesirable ADME space.

Drug-Likeness ADME Prediction Physicochemical Properties

High-Impact Research and Industrial Application Scenarios for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Procurement


Accelerated Antitubercular Lead Optimization Programs

Pharmaceutical research teams focused on novel antitubercular agents should prioritize this scaffold for immediate inclusion in lead optimization libraries. The evidence directly shows that hydrazone derivatives of this core achieve MICs against M. tuberculosis H37Rv comparable to the clinical standard isoniazid (0.07-0.32 µM), while exhibiting exceptional selectivity indices (SI > 2900) that mitigate cytotoxicity concerns often associated with this target class [1]. This provides a validated, high-quality chemical starting point for developing new treatments against drug-resistant TB.

Development of Next-Generation Antifungals Targeting Virulence

In response to the global threat of multidrug-resistant fungal pathogens like Candida auris, this compound is a critical procurement for any group investigating novel mechanisms of action. The analog HTS06170, built on this exact scaffold, demonstrates superior antifungal potency and inhibits key virulence traits (hyphal growth and biofilm formation) [2]. This positions the core as a privileged structure for developing antivirulence therapies that disarm pathogens rather than simply kill them, potentially evading traditional resistance mechanisms.

High-Throughput Parallel Synthesis for Broad-Spectrum Anti-Infective Discovery

Medicinal chemistry groups seeking to rapidly expand their compound collections should procure this compound for its demonstrated synthetic tractability under microwave-assisted conditions. It efficiently generates diverse libraries of ureas and hydrazones with broad-spectrum antimicrobial potential [3][4]. The resulting derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, with MICs as low as 1.95 µg/mL, making it an ideal building block for high-throughput screening decks aimed at novel antibiotics [4].

Rational Design of Leads with Optimized Drug-Like Physicochemical Profiles

For computational chemists and medicinal chemists focused on predictive ADME optimization, this scaffold offers a strategic advantage due to its favorable cLogP of -0.3 [5]. This balanced lipophilicity provides a safe harbor for appending various substituents without immediately violating Lipinski's rules or compromising solubility. The observation that the most active antimicrobial derivative in one series was also the least lipophilic underscores the value of this core for rational design, offering a clearer path to clinical candidates with optimal drug-like properties [4].

Technical Documentation Hub

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